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Compound of Interest

Compound Name: INCB059872 tosylate

Cat. No.: B15623893

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the preclinical and clinical efficacy of
two prominent lysine-specific demethylase 1 (LSD1) inhibitors: INCB059872 and GSK2879552.
Both compounds are irreversible inhibitors targeting the FAD cofactor of LSD1, a key
epigenetic regulator implicated in various cancers. This analysis is based on publicly available
experimental data to inform research and development decisions.

Mechanism of Action: Targeting the LSD1/CoREST
Complex

INCB059872 and GSK2879552 share a common mechanism of action by irreversibly inhibiting
LSD1, a critical component of the COREST complex. This complex is involved in the
demethylation of histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), leading to transcriptional
repression of genes involved in differentiation. By inhibiting LSD1, these drugs aim to restore
the expression of tumor suppressor genes and promote the differentiation of cancer cells,
thereby inhibiting tumor growth.[1][2]
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Caption: Mechanism of INCB059872 and GSK2879552 in inhibiting the LSD1/CoREST
complex.

Quantitative Data Summary

The following tables summarize the available quantitative data for INCB059872 and
GSK2879552, including their inhibitory potency against the LSD1 enzyme and their anti-
proliferative effects in various cancer cell lines.

Table 1: Biochemical Potency against LSD1

Compound IC50 (LSD1) Assay Type Reference
o FAD-directed covalent
INCB059872 Not explicitly reported o [3]
inhibition
GSK2879552 24 nM Biochemical Assay [4]

Table 2: In Vitro Efficacy - Cell Proliferation (EC50/1C50)

Compound Cell Line Cancer Type EC50/IC50 Reference
) Small Cell Lung
INCB059872 SCLC cell lines 47 - 377 nM [5]
Cancer
) Acute Myeloid Not explicitly

AML cell lines _ [3]
Leukemia reported
20/29 AML cell Acute Myeloid Average EC50 of

GSK2879552 _ _ [6]
lines Leukemia 137 nM

9/28 SCLC cell Small Cell Lung Not explicitly ]

lines Cancer reported

Table 3: In Vivo Efficacy - Xenograft Models

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://aacrjournals.org/cancerres/article/76/14_Supplement/4712/612135/Abstract-4712-Discovery-of-INCB059872-a-novel-FAD
https://pmc.ncbi.nlm.nih.gov/articles/PMC9932783/
https://www.researchgate.net/publication/305668317_Abstract_4704_The_evaluation_of_INCB059872_an_FAD-directed_inhibitor_of_LSD1_in_preclinical_models_of_human_small_cell_lung_cancer
https://aacrjournals.org/cancerres/article/76/14_Supplement/4712/612135/Abstract-4712-Discovery-of-INCB059872-a-novel-FAD
https://pmc.ncbi.nlm.nih.gov/articles/PMC10872912/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10872912/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15623893?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Validation & Comparative

Check Availability & Pricing

Compound Cancer Type Model Key Findings Reference
Significantly
Human AML
) inhibited tumor
Acute Myeloid xenografts, MLL-
INCB059872 ) ) growth and [3]
Leukemia AF9 murine
prolonged
model )
survival.[3]
Inhibited tumor
NCI-H526 and growth with both
Small Cell Lung )
NCI-H1417 daily and [51[7]
Cancer )
xenografts alternative-day
dosing.[5][7]
Acute Myeloid Prolonged
GSK2879552 ) Mouse models ) [2]
Leukemia survival.[2]
Effective in
Small Cell Lung NCI-H1417 o
inhibiting tumor [4]
Cancer xenografts

growth.[4]

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of efficacy data.

Below are generalized methodologies based on the cited literature for key experiments.

Cell Proliferation Assay

This assay is fundamental to assessing the anti-cancer activity of the inhibitors in vitro.
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Cell Proliferation Assay Workflow
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Caption: A generalized workflow for assessing cell proliferation.

Methodology:

¢ Cell Seeding: Cancer cell lines (e.g., AML or SCLC) are seeded into 96-well plates at an
appropriate density and allowed to adhere overnight.

+ Compound Treatment: Cells are treated with a serial dilution of INCB059872 or
GSK2879552. A vehicle control (e.g., DMSO) is also included.
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 Incubation: The plates are incubated for a period ranging from 3 to 10 days, depending on
the cell line's doubling time and the compound's mechanism of action.

 Viability Assessment: Cell viability is measured using a commercially available assay, such
as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator

of metabolically active cells.

o Data Analysis: The luminescence or absorbance readings are normalized to the vehicle
control, and the half-maximal effective concentration (EC50) or inhibitory concentration
(IC50) is calculated using non-linear regression analysis.

In Vivo Xenograft Studies

Xenograft models are critical for evaluating the in vivo efficacy of anti-cancer compounds.
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Xenograft Model Workflow
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Caption: A generalized workflow for in vivo xenograft studies.
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Methodology:

e Cell Implantation: Human cancer cells (e.g., NCI-H1417 for SCLC, or AML cell lines) are
implanted subcutaneously or orthotopically into immunocompromised mice (e.g., NOD/SCID
or NSG mice).

e Tumor Establishment: Tumors are allowed to grow to a predetermined size (e.g., 100-200
mma3).

e Group Randomization: Mice are randomized into treatment and control groups.

e Drug Administration: INCB059872 or GSK2879552 is administered orally at specified doses
and schedules (e.g., once daily). The control group receives a vehicle.

e Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Body
weight and general health of the mice are also monitored.

e Endpoint and Analysis: The study is concluded when tumors in the control group reach a
maximum allowed size or after a predefined duration. Tumor growth inhibition is calculated,
and survival data may also be analyzed.

Clinical Efficacy and Safety

A significant point of differentiation between INCB059872 and GSK2879552 lies in their clinical
development trajectories.

INCB059872:

o Currently in clinical trials for various advanced malignancies, including a Phase 1/2 study in
subjects with advanced malignancies.[1]

» Preclinical data has shown a favorable safety profile in animal models.[1]
» Combination therapies with other agents are being explored.[8]
GSK2879552:

¢ Clinical trials for relapsed/refractory SCLC and AML were terminated.[4][9][10]
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e The termination was due to an unfavorable risk-benefit profile, with reports of poor disease
control and a high rate of adverse events.[9]

e Serious adverse events, including encephalopathy, were observed in the SCLC trial.[9] In the
AML and MDS trials, treatment-related toxicities included hemorrhage and
thrombocytopenia.[11]

Conclusion

Both INCB059872 and GSK2879552 have demonstrated potent preclinical efficacy as
irreversible LSD1 inhibitors in models of AML and SCLC. However, their clinical paths have
diverged significantly. While INCB059872 continues to be evaluated in clinical trials, the
development of GSK2879552 was halted due to safety concerns and limited clinical benefit.
This underscores the critical importance of the therapeutic window and safety profile in the
successful translation of preclinical findings to clinical applications. For researchers in the field,
the contrasting clinical outcomes of these two structurally related compounds provide valuable
insights into the nuances of targeting LSD1 in oncology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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